molecular formula C9H16O2 B14686364 2-Propoxycyclohexan-1-one CAS No. 33371-98-1

2-Propoxycyclohexan-1-one

Katalognummer: B14686364
CAS-Nummer: 33371-98-1
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: LBYXICCBVQDSRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propoxycyclohexan-1-one is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a propoxy group at the second position and a ketone functional group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxycyclohexan-1-one typically involves the reaction of cyclohexanone with propanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This approach allows for efficient production with high yields and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propoxycyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Propoxycyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Propoxycyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring.

    2-Methoxycyclohexan-1-one: Similar structure with a methoxy group instead of a propoxy group.

    2-Ethoxycyclohexan-1-one: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness

2-Propoxycyclohexan-1-one is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

33371-98-1

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

2-propoxycyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-2-7-11-9-6-4-3-5-8(9)10/h9H,2-7H2,1H3

InChI-Schlüssel

LBYXICCBVQDSRF-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1CCCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.